molecular formula C21H18ClN3OS B2803536 2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034377-28-9

2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2803536
M. Wt: 395.91
InChI Key: SZORIGSCFUULIB-UHFFFAOYSA-N
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Description

The compound “2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[3,2-d]pyrimidin-4(5H)-one core, with a 2-chlorobenzylthio group at the 2-position, an ethyl group at the 3-position, and a phenyl group at the 7-position .

Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives have been synthesized to explore their chemical properties and reactivity. The synthesis of bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones showcases the compound's utility in generating pharmacologically active molecules, with some derivatives exhibiting anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007). Furthermore, the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlights the compound's versatility in creating novel molecules with potential antitumor activity (Hafez & El-Gazzar, 2017).

Pharmacological Applications

Research into derivatives of pyrrolo[3,2-d]pyrimidin-4(5H)-one has uncovered potential pharmacological applications. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Material Science and Nonlinear Optics

The structural and electronic properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives related to "2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one," have been studied for their potential applications in nonlinear optics (NLO). Such research underscores the importance of these compounds in developing materials for optoelectronic applications (Hussain et al., 2020).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine, given the known diverse biological activities of thioxopyrimidines and their condensed analogs . Additionally, the development of new effective methods for their synthesis could be a valuable area of future research .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-2-25-20(26)19-18(16(12-23-19)14-8-4-3-5-9-14)24-21(25)27-13-15-10-6-7-11-17(15)22/h3-12,23H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZORIGSCFUULIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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